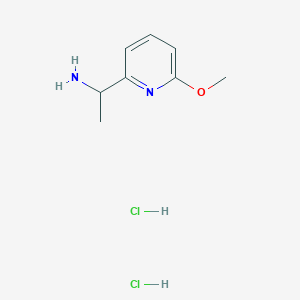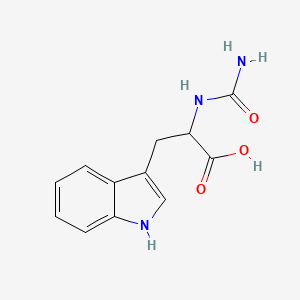![molecular formula C19H18ClN9O5S2 B11820405 (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Ácido (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-tiadiazol-3-il)-2-metoxiiminoacetil]amino]-3-(imidazo[1,2-b]piridazin-1-io-1-ilmetil)-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico; cloruro es una molécula orgánica compleja con un potencial significativo en varios campos científicos. Este compuesto presenta una estructura única que incluye un núcleo bicíclico, una unidad de imidazo[1,2-b]piridazin-1-io, y un anillo de tiadiazol, lo que lo convierte en objeto de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica múltiples pasos, comenzando con la formación del núcleo bicíclico. Los pasos clave incluyen:
Formación del núcleo bicíclico: Esto implica la ciclización de una molécula precursora bajo condiciones específicas para formar la estructura de 5-tia-1-azabiciclo[4.2.0]oct-2-eno.
Introducción de la unidad de imidazo[1,2-b]piridazin-1-io: Este paso implica la reacción del núcleo bicíclico con un reactivo adecuado para introducir el grupo imidazo[1,2-b]piridazin-1-io.
Unión del anillo de tiadiazol: El paso final implica el acoplamiento del anillo de tiadiazol a la estructura del núcleo, normalmente utilizando un reactivo de acoplamiento y condiciones de reacción específicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados, la detección de alto rendimiento de las condiciones de reacción y técnicas de purificación como la cromatografía y la cristalización.
Análisis de las reacciones químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que grupos específicos dentro de la molécula se reemplazan por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y reactivos de sustitución (por ejemplo, agentes halogenantes). Las condiciones de reacción, como la temperatura, el disolvente y el pH, se optimizan para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías específicos implicados dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras moléculas bicíclicas con unidades de imidazo[1,2-b]piridazin-1-io y tiadiazol. Algunos ejemplos son:
- Ácido (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-tiadiazol-3-il)-2-metoxiiminoacetil]amino]-3-(imidazo[1,2-b]piridazin-1-ilmetil)-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico
- Ácido (6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-tiadiazol-3-il)-2-metoxiiminoacetil]amino]-3-(imidazo[1,2-b]piridazin-1-ilmetil)-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite diversas modificaciones químicas, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C19H18ClN9O5S2 |
|---|---|
Peso molecular |
552.0 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11+;/t12-,17-;/m1./s1 |
Clave InChI |
NTJHUKMPVIFDNY-CZNPUCISSA-N |
SMILES isomérico |
CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)O.[Cl-] |
SMILES canónico |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)

![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)


![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)


![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
